N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a 1,2,5-oxadiazole ring and various aromatic groups. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its distinct properties.
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves several key steps:
These synthetic routes may require specific reaction conditions such as temperature control, solvent selection, and catalysts to optimize yield and purity. Techniques such as chromatography are often employed for purification .
The molecular formula of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is C16H12ClN3O2. The structure features:
| Property | Value |
|---|---|
| Molecular Weight | 313.7384 g/mol |
| IUPAC Name | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
| InChI | InChI=1S/C16H12ClN3O2/c1-10(17)12-6-5-11(18)14(12)15(19)20-16(21)22/h5-8H,1H2,(H,19,20) |
| SMILES | Cc1ccc(cc1)C(=O)N=c1[nH]onc1c1ccc(cc1)Cl |
This data highlights the complexity of its structure and provides insight into its potential reactivity .
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism by which N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide exerts its effects varies based on its application:
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in research settings .
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several notable applications:
This compound exemplifies the versatility of oxadiazole derivatives in scientific research and development.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2